molecular formula C15H22O3 B8697307 EINECS 301-565-9 CAS No. 94022-67-0

EINECS 301-565-9

Cat. No.: B8697307
CAS No.: 94022-67-0
M. Wt: 250.33 g/mol
InChI Key: VGBZYLBDLXGDJR-UHFFFAOYSA-N
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Description

EINECS 301-565-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.

Preparation Methods

The preparation of EINECS 301-565-9 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and application of the compound.

    Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired yield and quality of the compound.

    Industrial Production: Large-scale production involves the use of specialized equipment and processes to maintain consistency and efficiency. This includes the use of reactors, distillation columns, and purification systems.

Chemical Reactions Analysis

EINECS 301-565-9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and alkylating agents.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution can produce a variety of substituted derivatives.

Scientific Research Applications

EINECS 301-565-9 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is employed in biological studies to understand its effects on cellular processes and pathways.

    Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: It is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of EINECS 301-565-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Molecular Targets: Binding to specific receptors or enzymes, thereby modulating their activity.

    Pathways Involved: Influencing various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

EINECS 301-565-9 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups, such as EINECS 301-566-0 and EINECS 301-567-1.

    Uniqueness: this compound may exhibit unique properties such as higher reactivity, specific binding affinity, or distinct pharmacological effects compared to its analogs.

Properties

CAS No.

94022-67-0

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

ethyl 2-(4-tert-butylphenoxy)propanoate

InChI

InChI=1S/C15H22O3/c1-6-17-14(16)11(2)18-13-9-7-12(8-10-13)15(3,4)5/h7-11H,6H2,1-5H3

InChI Key

VGBZYLBDLXGDJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-tert-butylphenol (7.52 g, 50 mmol) in anhydrous DMF (40 mL) was added dropwise to NaH (2.2 g, 55 mmol, 60% w/w in mineral oil) at 0° C. under an atmosphere of nitrogen. After five min, ethyl 2-bromopropionate (6.49 mL, 50 mmol, d=1.394) was added rapidly dropwise and the resultant mixture was allowed to stir for 18 h, gradually warming to ambient temperature. The reaction mixture was diluted with ethyl acetate (300 mL) and extracted twice with water and once with brine. The organic layer was dried over Na2SO4 and concentrated in vacuo to produce a colorless oil (12.5 g, 100%) 1H NMR (300 MHz, CDCl3): δ 7.28 (d, 2H, J=5.5), 6.80 (d, 2H, J=5.5), 4.70 (q, 1H, J=6.6), 4.22 (q, 2H, J=7.1), 1.59 (d, 3H, J=6.6), 1.28 (s, 9H), 1.25 (t, 3H, J=7.1). MS [EI+] 251 (M+H)+, 268 (M+NH4)+.
Quantity
7.52 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
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solvent
Reaction Step One
Quantity
6.49 mL
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reactant
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[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Yield
100%

Synthesis routes and methods II

Procedure details

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